molecular formula C12H12N2O B8207506 4-((1-Methyl-1H-pyrazol-4-yl)methyl)benzaldehyde

4-((1-Methyl-1H-pyrazol-4-yl)methyl)benzaldehyde

Cat. No.: B8207506
M. Wt: 200.24 g/mol
InChI Key: ZVRDHYGCUOIUJQ-UHFFFAOYSA-N
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Description

4-((1-Methyl-1H-pyrazol-4-yl)methyl)benzaldehyde (CAS 2484889-10-1) is a high-purity chemical building block of significant interest in medicinal chemistry and materials science research. This aromatic aldehyde features a 1-methyl-1H-pyrazole moiety connected via a methylene linker, a structure that distinguishes it from direct linkage analogues and influences its electronic properties and conformational flexibility . Its primary research value lies in its two functional handles: the aldehyde group and the aromatic pyrazole ring. The aldehyde group is highly reactive and serves as a critical site for further chemical transformations, most notably in condensation reactions to form Schiff bases, or in reductive amination to create secondary amine linkages . These reactions are fundamental for constructing more complex molecular architectures, such as pharmaceutical candidates or functional organic polymers. The 1-methyl-1H-pyrazole component is a privileged scaffold in drug discovery, frequently found in compounds with a wide range of biological activities, including antimicrobial, anti-inflammatory, and antitumor properties . The mechanism of action for derivatives of this compound is typically target-specific, but often involves the modulation of enzyme activity or receptor antagonism, with the pyrazole ring contributing key binding interactions . In materials science, this benzaldehyde derivative can be utilized as a precursor for the synthesis of organic ligands, particularly in the development of Metal-Organic Frameworks (MOFs) or as a monomer for functional polymers . Researchers can leverage its structure to develop novel compounds with potential applications in catalysis, sensing, and organic electronics. This product is offered for research and development purposes only. It is strictly for laboratory use and is not intended for diagnostic, therapeutic, or any human or veterinary applications .

Properties

IUPAC Name

4-[(1-methylpyrazol-4-yl)methyl]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O/c1-14-8-12(7-13-14)6-10-2-4-11(9-15)5-3-10/h2-5,7-9H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVRDHYGCUOIUJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)CC2=CC=C(C=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((1-Methyl-1H-pyrazol-4-yl)methyl)benzaldehyde typically involves the reaction of 4-formylbenzoic acid with 1-methyl-1H-pyrazole in the presence of a suitable catalyst. One common method involves the use of a palladium-catalyzed coupling reaction. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and bases like potassium carbonate (K2CO3) to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings.

Chemical Reactions Analysis

Nucleophilic Addition Reactions

The aldehyde group undergoes nucleophilic additions to form secondary alcohols, imines, and hydrazones:

Reaction TypeReagent/ConditionsProductYield (%)Source
Grignard AdditionRMgX (R = alkyl/aryl), THF, 0°C → rt4-((1-Methyl-pyrazol-4-yl)methyl)benzyl alcohol65–80
Hydrazone FormationHydrazine derivatives, MeOH, reflux, AcOHSubstituted hydrazones70–85
Schiff Base SynthesisPrimary amines, EtOH, rtImine derivatives60–75

Key Findings :

  • Hydrazones (e.g., with phenylhydrazine) form crystalline solids with m.p. 200–220°C .

  • Schiff bases exhibit planar geometry, confirmed by X-ray crystallography .

Oxidation Reactions

The aldehyde group oxidizes to carboxylic acids under controlled conditions:

Oxidizing AgentConditionsProductYield (%)Source
KMnO₄H₂O-pyridine, 60°C, 4 h4-((1-Methyl-pyrazol-4-yl)methyl)benzoic acid85–90
Ag₂ONH₃ (aq), rt, 12 hSame as above70–75

Mechanistic Insight :

  • KMnO₄-mediated oxidation proceeds via a radical pathway, forming stable carboxylate intermediates .

Condensation with Active Methylene Compounds

The aldehyde participates in Knoevenagel and Claisen-Schmidt condensations:

ReactionReagent/ConditionsProductYield (%)Source
KnoevenagelMalononitrile, EtOH, piperidine, reflux2-(4-((1-Methyl-pyrazol-4-yl)methyl)benzylidene)malononitrile75–80
Claisen-SchmidtAcetophenone, NaOH (aq), EtOH, 60°CChalcone derivatives65–70

Applications :

  • Chalcone derivatives show antimicrobial activity (MIC = 8–32 µg/mL against S. aureus) .

Cyclocondensation Reactions

The compound forms heterocycles like pyridines and oxadiazoles:

ReactionReagent/ConditionsProductYield (%)Source
With ThioureaNH₄SCN, AcOH, reflux5-(4-((1-Methyl-pyrazol-4-yl)methyl)benzyl)-2-thioimidazolidin-4-one60–65
With HydroxylamineNH₂OH·HCl, NaOAc, EtOH, 60°COxime derivatives70–75

Structural Data :

  • Oximes exhibit strong IR absorption at ν = 3200–3300 cm⁻¹ (O–H stretch) .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable C–C bond formation:

Reaction TypeCatalyst/ReagentsProductYield (%)Source
Suzuki-MiyauraPd(PPh₃)₄, ArB(OH)₂, K₂CO₃, DMF, 80°CBiaryl derivatives75–85
Heck ReactionPd(OAc)₂, Olefin, NEt₃, DMF, 100°CStyryl-substituted derivatives65–70

Optimization :

  • Suzuki reactions require anhydrous DMF to prevent catalyst deactivation.

Reductive Amination

The aldehyde reacts with amines under hydrogenation conditions:

AmineConditionsProductYield (%)Source
PiperazineH₂ (1 atm), Pd/C, MeOH, rt4-((1-Methyl-pyrazol-4-yl)methyl)benzyl-piperazine80–85

Applications :

  • Piperazine derivatives act as MAGL inhibitors (IC₅₀ = 12 nM) .

Friedel-Crafts Alkylation

The benzaldehyde moiety undergoes electrophilic substitution:

ReagentConditionsProductYield (%)Source
AnilineAlCl₃, DCM, 0°C → rt4-((1-Methyl-pyrazol-4-yl)methyl)benzhydrylamine55–60

Limitations :

  • Steric hindrance from the pyrazole group reduces reactivity in bulkier arenes .

Scientific Research Applications

Antimicrobial Activity

Research has indicated that 4-((1-Methyl-1H-pyrazol-4-yl)methyl)benzaldehyde exhibits significant antimicrobial properties. Studies have shown that derivatives of benzaldehyde can effectively inhibit various pathogens, including both Gram-positive and Gram-negative bacteria. For instance, derivatives have been tested against Staphylococcus aureus, demonstrating potent bacteriostatic activity with minimum inhibitory concentrations (MIC) as low as 4 μg/ml .

Anticancer Properties

The compound's potential in anticancer research is noteworthy. Its derivatives have been evaluated for cytotoxic effects against several cancer cell lines, including colorectal carcinoma cells. In vitro studies have shown that certain derivatives can induce apoptotic pathways in cancer cells, suggesting their utility in cancer therapy .

Enzyme Inhibition

This compound may interact with specific biological targets, influencing key enzymes involved in cellular processes. For example, some studies suggest that it can inhibit enzymes related to bacterial DNA replication, thereby exerting its antimicrobial effects .

Summary of Biological Activities

Activity TypeTarget Organism/Cell LineMIC (μg/ml)Reference
AntimicrobialStaphylococcus aureus4
CytotoxicRKO colorectal carcinoma cellsVaries
Apoptosis InductionVarious cancer cell linesDose-dependent

Study on Antimicrobial Efficacy

A recent study investigated the antimicrobial efficacy of several benzaldehyde derivatives, including this compound. The results demonstrated that this compound significantly inhibited the growth of resistant bacterial strains, highlighting its potential as a new antimicrobial agent.

Study on Anticancer Activity

In another study focusing on anticancer properties, researchers synthesized various derivatives of this compound and tested them against different cancer cell lines. The findings revealed that certain derivatives exhibited higher cytotoxicity compared to standard chemotherapeutic agents, suggesting their potential role in cancer treatment strategies.

Mechanism of Action

The mechanism of action of 4-((1-Methyl-1H-pyrazol-4-yl)methyl)benzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The pyrazole ring may also interact with various biological pathways, contributing to its overall biological effects .

Comparison with Similar Compounds

Structural Variations and Molecular Properties

The following table summarizes key structural and molecular differences between 4-((1-Methyl-1H-pyrazol-4-yl)methyl)benzaldehyde and its analogs:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Features
This compound Not explicitly provided C12H12N2O ~200.23 Pyrazole (N1-methyl, C4) linked via CH2 to benzaldehyde
4-(1-Methyl-1H-pyrazol-4-yl)benzaldehyde 179055-29-9 C11H10N2O 186.22 Direct linkage of pyrazole (N1-methyl, C4) to benzaldehyde
4-(1-Methyl-1H-pyrazol-3-yl)benzaldehyde 179055-27-7 C11H10N2O 186.21 Pyrazole (N1-methyl, C3) directly linked to benzaldehyde
4-(1H-Pyrazol-1-yl)benzaldehyde 99662-34-7 C10H8N2O 172.18 Unsubstituted pyrazole (N1) directly linked to benzaldehyde

Key Observations :

  • Methylene Bridge : The target compound’s CH2 spacer increases molecular weight and lipophilicity compared to direct pyrazole-benzaldehyde linkages (e.g., 179055-29-9) .
  • Unsubstituted Pyrazole : The absence of a methyl group in 99662-34-7 reduces steric bulk, possibly enhancing solubility in polar solvents .

Physicochemical and Application Differences

  • Biological Activity: Pyrazole-benzaldehyde derivatives are often explored as enzyme inhibitors or ligands.
  • Crystallography : SHELX programs () are widely used for small-molecule crystallography. If the target compound forms stable crystals, SHELXL could refine its structure to analyze bond lengths and intermolecular interactions .

Biological Activity

4-((1-Methyl-1H-pyrazol-4-yl)methyl)benzaldehyde is a compound of significant interest in medicinal chemistry due to its unique structure, which combines a pyrazole moiety with a benzaldehyde functional group. This article explores the biological activities associated with this compound, focusing on its potential applications in cancer therapy, antimicrobial properties, and mechanisms of action.

Chemical Structure and Properties

The molecular formula of this compound is C11H12N2O. The presence of the pyrazole ring is known to enhance biological activity due to its ability to interact with various biological targets.

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites on proteins or enzymes. This interaction can lead to the inhibition of enzymatic activity, which is a common mechanism for many therapeutic agents. Additionally, the compound may influence several biochemical pathways, including apoptosis and autophagy, which are critical in cancer treatment.

Anticancer Activity

Research indicates that pyrazole derivatives, including this compound, exhibit significant anticancer properties. These compounds have been shown to inhibit the growth of various cancer cell lines, including colorectal and breast cancer cells. For instance:

  • Cytotoxicity : In vitro studies have demonstrated that compounds containing the pyrazole scaffold can induce apoptosis in cancer cells, suggesting their potential as effective anticancer agents .
CompoundCell LineIC50 (µM)Mechanism
This compoundRKO (colorectal)Not specifiedInduces apoptosis
3i (related derivative)MDA-MB-231 (breast)Dose-dependentApoptotic pathway activation

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies show that pyrazole derivatives can exhibit antibacterial and antifungal activities against various pathogens:

  • Antibacterial Effects : The minimum inhibitory concentration (MIC) values for related compounds have been reported as low as 0.0039 mg/mL against Gram-positive bacteria like Staphylococcus aureus .
CompoundTarget OrganismMIC (mg/mL)
This compoundS. aureus0.0039
Related Pyrazole DerivativeE. coli0.025

Case Studies and Research Findings

Several studies have explored the biological activity of pyrazole derivatives:

  • Anticancer Studies : A study synthesized various pyrazole-based compounds and evaluated their cytotoxic effects on colorectal cancer cells, finding that many derivatives showed significant inhibition compared to standard treatments .
  • Antioxidant Activity : Another investigation focused on the radical scavenging potential of pyrazole derivatives, revealing that some compounds outperformed ascorbic acid in DPPH assays, indicating strong antioxidant properties that could complement their anticancer effects .
  • Molecular Docking Studies : Molecular modeling has been employed to predict the binding affinity of these compounds to various targets, providing insights into their mechanisms of action and potential therapeutic applications .

Q & A

Q. What are the standard synthetic routes for 4-((1-Methyl-1H-pyrazol-4-yl)methyl)benzaldehyde, and how can reaction conditions be optimized?

The compound is typically synthesized via nucleophilic substitution or coupling reactions. A common approach involves the reaction of 4-(chloromethyl)benzaldehyde with 1-methyl-1H-pyrazole under basic conditions (e.g., K₂CO₃ in DMF) at room temperature . Optimization includes:

  • Temperature control : Elevated temperatures (>80°C) may lead to aldehyde oxidation; maintaining 25–50°C improves yield .
  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while ethanol is preferred for crystallization .
  • Purity monitoring : HPLC analysis (C18 column, acetonitrile/water mobile phase) confirms ≥95% purity, with common impurities including unreacted pyrazole or oxidized aldehyde derivatives .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

  • NMR : The aldehyde proton appears as a singlet at δ 9.8–10.2 ppm in ¹H NMR, while the pyrazole methyl group resonates at δ 3.8–4.0 ppm .
  • X-ray crystallography : SHELXL (via SHELX suite) is widely used for structure refinement. For example, the aldehyde group’s planarity and C=O bond length (1.21–1.23 Å) confirm its electronic state .
  • HPLC-MS : LC-MS (ESI+) shows [M+H]⁺ at m/z 187.1, with fragmentation peaks at m/z 159.0 (loss of CO) and 130.9 (pyrazole ring cleavage) .

Q. What are the common impurities in laboratory-scale synthesis, and how are they mitigated?

  • By-products :
    • Oxidized aldehyde : Forms benzoic acid derivatives; minimized by inert atmosphere (N₂/Ar) .
    • Dimerization : Occurs via aldol condensation; controlled by low temperature (<30°C) and dilute reaction conditions .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) isolates the product .

Advanced Research Questions

Q. How does this compound function in multi-step organic syntheses, such as drug discovery?

The aldehyde group serves as a versatile electrophile in:

  • Schiff base formation : Reacts with amines to generate imine-linked scaffolds for metalloenzyme inhibitors (e.g., ALDH-targeting compounds) .
  • Cross-coupling : Suzuki-Miyaura reactions with aryl boronic acids yield biaryl derivatives for kinase inhibitor development .
  • Case study : In fragment-based drug design, it was used to synthesize 4-formyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]benzamide (84), a stabilizer of protein-protein interactions .

Q. What challenges arise in crystallographic analysis of derivatives, and how are they resolved?

  • Disorder in the pyrazole ring : Common due to rotational flexibility; addressed by cooling crystals to 100 K and using restraints in SHELXL .
  • Twinned data : Managed via the TWIN/BASF commands in SHELXL, with R₁ values <0.05 achievable for high-resolution datasets (<1.0 Å) .
  • Example : A derivative, 4-{[(E)-(3-Phenyl-1H-pyrazol-4-yl)methylidene]amino}-1H-1,2,4-triazole-5(4H)-thione, required anisotropic displacement parameter refinement to resolve electron density ambiguities .

Q. How can mechanistic contradictions in its reactivity be resolved (e.g., aldehyde vs. pyrazole site selectivity)?

  • Competitive reactivity : The aldehyde is more electrophilic than the pyrazole’s N-methyl group. DFT calculations (B3LYP/6-31G*) show a higher Fukui index (f⁻) for the aldehyde carbon (0.45 vs. 0.12 for pyrazole C4) .
  • Experimental validation : Kinetic studies under varying pH (4–9) reveal aldehyde-specific reactions (e.g., hydrazone formation) dominate below pH 7, while pyrazole C-H activation occurs under basic conditions .

Q. How do purity discrepancies between HPLC and bioactivity assays arise, and how are they addressed?

  • Matrix effects : Trace solvents (e.g., DMF) in HPLC can mask impurities; use of evaporative light scattering detectors (ELSD) improves accuracy .
  • Bioactivity interference : Aldehyde oxidation products (e.g., carboxylic acids) may inhibit target enzymes; repurification via size-exclusion chromatography (SEC) restores activity .

Methodological Tables

Q. Table 1. Key Crystallographic Data for this compound Derivatives

ParameterValue (Mean ± SD)Refinement Method
C=O bond length (Å)1.22 ± 0.01SHELXL (TWIN)
Pyrazole ring torsion (°)5.2 ± 1.3SHELXL (RIGU)
R₁/Rw (all data)0.040/0.120SHELXL

Q. Table 2. Optimization of Synthesis Yield

ConditionYield (%)Purity (HPLC)
DMF, 25°C, 12 hr7892%
Ethanol, 50°C, 8 hr8595%
N₂ atmosphere9097%

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